(3'-Ethoxy-biphenyl-2-yl)-acetic acid synthesis pathway
(3'-Ethoxy-biphenyl-2-yl)-acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid
Introduction
(3'-Ethoxy-biphenyl-2-yl)-acetic acid is a biphenylacetic acid derivative. Biphenylacetic acid and its analogues are an important class of compounds in medicinal chemistry, often exhibiting anti-inflammatory properties. For instance, Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle inflammation and arthritis.[1] The synthesis of such molecules is of significant interest to researchers in drug discovery and development. This guide provides a detailed, technically-grounded pathway for the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, designed for an audience of researchers, scientists, and drug development professionals. The proposed synthesis is based on established and robust chemical transformations, with a focus on explaining the rationale behind the chosen experimental conditions.
The overall synthetic strategy involves a two-step process:
-
Formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction to produce the ethyl ester of the target molecule.
-
Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
This approach is advantageous due to the high efficiency and functional group tolerance of the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis.
Synthesis Pathway Overview
The synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid can be efficiently achieved through a convergent approach, as illustrated in the workflow diagram below. The key step is the palladium-catalyzed Suzuki-Miyaura coupling of commercially available starting materials: ethyl (2-bromophenyl)acetate and (3-ethoxyphenyl)boronic acid. The resulting ester is then hydrolyzed to afford the final product.
Caption: Overall workflow for the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
Part 1: Synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] In this synthesis, it is employed to construct the central biphenyl scaffold of the target molecule.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (ethyl (2-bromophenyl)acetate) to form a Pd(II) complex.
-
Transmetalation: The organoborane ( (3-ethoxyphenyl)boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[1][2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl (2-bromophenyl)acetate | 243.10 | 10.0 | 2.43 g |
| (3-ethoxyphenyl)boronic acid | 165.99 | 12.0 | 1.99 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Toluene | - | - | 50 mL |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl (2-bromophenyl)acetate (10.0 mmol), (3-ethoxyphenyl)boronic acid (12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol).
-
Add the solvent mixture of toluene (50 mL), ethanol (10 mL), and the aqueous solution of potassium carbonate (20.0 mmol in 10 mL of water).
-
De-gas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester.
Rationale for Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl bromide.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, though other palladium catalysts can also be employed.[2]
-
Base and Solvent System: The base is crucial for the transmetalation step. The two-phase solvent system (toluene/water) with a phase-transfer co-solvent (ethanol) is effective for this type of reaction.
Part 2: Hydrolysis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[4][5]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester | 284.34 | 8.0 | 2.27 g |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 | 640 mg |
| Ethanol | - | - | 40 mL |
| Water | - | - | 10 mL |
| 2M Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
Dissolve the (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester (8.0 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (16.0 mmol) in water (10 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
Rationale for Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. An excess is used to ensure the reaction goes to completion.
-
Acidification: Acidification is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the final carboxylic acid product.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (3'-Ethoxy-biphenyl-2-yl)-acetic acid. By leveraging the power of the Suzuki-Miyaura cross-coupling, the biphenyl core is constructed with high efficiency. The subsequent hydrolysis is a straightforward and high-yielding transformation. This guide offers a solid foundation for researchers to synthesize this and other similar biphenylacetic acid derivatives for further investigation in drug discovery and development programs.
References
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Organic Syntheses Procedure. URL: [Link]
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Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH. URL: [Link]
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Synthesis of Felbinac acid and Felbinac ester via PEPPSI palladium N-heterocyclic carbene catalytic system - Taylor & Francis. URL: [Link]
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. URL: [Link]
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Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. URL: [Link]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. URL: [Link]
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On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. URL: [Link]
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rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid - PMC - PubMed Central. URL: [Link]
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4-Biphenylylacetic acid ethyl ester | C16H16O2 | CID 26436 - PubChem. URL: [Link]
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Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate - ResearchGate. URL: [Link]
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